molecular formula C9H6F2O2 B6616133 2-(3,5-difluorophenyl)prop-2-enoic acid CAS No. 1225908-28-0

2-(3,5-difluorophenyl)prop-2-enoic acid

Cat. No. B6616133
CAS RN: 1225908-28-0
M. Wt: 184.14 g/mol
InChI Key: GMURUKUQMQSYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)prop-2-enoic acid, also known as 3,5-difluorobenzoic acid or 3,5-difluorophenylacetic acid, is an organic compound belonging to the class of compounds known as carboxylic acids. It is a colorless solid with a molecular formula of C8H5F2O2. The compound has a variety of uses in scientific research, ranging from its use as a synthetic intermediate to its application as an inhibitor of various enzymes.

Mechanism of Action

2-(3,5-Difluorophenyl)prop-2-enoic acid acts as an inhibitor of various enzymes by binding to the active site of the enzyme and preventing its activity. This binding is mediated by hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects
2-(3,5-Difluorophenyl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, monoamine oxidases, and other enzymes. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 2-(3,5-Difluorophenyl)prop-2-enoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. On the other hand, the compound is highly water-soluble, which can make it difficult to use in certain experiments.

Future Directions

The use of 2-(3,5-Difluorophenyl)prop-2-enoic acid in scientific research is likely to increase in the future. It has potential applications in the development of drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. It could also be used to study the structure and function of enzymes, as well as to develop new drugs that target specific enzymes. Additionally, the compound could be used to study the effects of environmental pollutants on enzymes and other proteins.

Synthesis Methods

2-(3,5-Difluorophenyl)prop-2-enoic acid can be synthesized by the reaction of 2-(3,5-difluorophenyl)prop-2-enoic acidbenzoyl chloride with potassium carbonate in an aqueous solution. This reaction produces the desired product in high yield (90-95%).

Scientific Research Applications

2-(3,5-Difluorophenyl)prop-2-enoic acid is used in scientific research as an inhibitor of various enzymes, such as cytochrome P450 enzymes and monoamine oxidases. It is also used as a synthetic intermediate in the synthesis of other compounds, such as 2-(3,5-difluorophenyl)prop-2-enoic acid-4-hydroxybenzoic acid and 2-(3,5-difluorophenyl)prop-2-enoic acid-4-hydroxybenzyl alcohol.

properties

IUPAC Name

2-(3,5-difluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMURUKUQMQSYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)prop-2-enoic acid

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